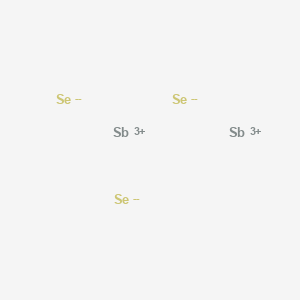
Antimony(III)selenide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antimony(III) selenide is a chemical compound with the formula Sb2Se3. It is a black crystalline material that exhibits semiconducting properties. This compound is known for its unique optical and electronic properties, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Antimony(III) selenide can be synthesized through several methods:
Direct Fusion: This involves the direct reaction of antimony and selenium at high temperatures.
Vacuum Evaporation: This method involves evaporating the elements in a vacuum to form thin films.
Solution Growth: This involves dissolving the elements in a suitable solvent and then precipitating the compound.
Spray Pyrolysis: This method involves spraying a solution of the elements onto a heated substrate, causing the solvent to evaporate and the compound to form.
Industrial Production Methods: In industrial settings, antimony(III) selenide is often produced using high-temperature fusion of antimony and selenium. This method is preferred due to its efficiency and the high purity of the resulting product .
Types of Reactions:
Oxidation: Antimony(III) selenide can undergo oxidation to form antimony(V) selenide.
Reduction: It can be reduced back to elemental antimony and selenium under certain conditions.
Substitution: It can participate in substitution reactions where selenium atoms are replaced by other chalcogens.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or other strong oxidizing agents can be used for oxidation reactions.
Reducing Agents: Hydrogen or other reducing agents can be used for reduction reactions.
Reaction Conditions: These reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products:
Oxidation: Antimony(V) selenide.
Reduction: Elemental antimony and selenium.
Substitution: Compounds where selenium is replaced by other chalcogens.
Wissenschaftliche Forschungsanwendungen
Antimony(III) selenide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other antimony and selenium compounds.
Biology: Its semiconducting properties make it useful in biosensors.
Medicine: It is being explored for its potential use in medical imaging and diagnostics.
Industry: It is used in the production of photovoltaic cells, thermoelectric devices, and photodetectors
Wirkmechanismus
The mechanism by which antimony(III) selenide exerts its effects is primarily through its semiconducting properties. It has a band gap of approximately 1.1 eV, which allows it to absorb and emit light efficiently. This property is exploited in photovoltaic cells and photodetectors. The compound’s molecular targets and pathways involve its interaction with light and its ability to generate electron-hole pairs .
Vergleich Mit ähnlichen Verbindungen
- Antimony(III) oxide
- Antimony(III) sulfide
- Antimony(III) telluride
- Arsenic(III) selenide
- Bismuth(III) selenide
Comparison: Antimony(III) selenide is unique due to its specific band gap and semiconducting properties. Compared to antimony(III) oxide and antimony(III) sulfide, it has a lower band gap, making it more suitable for applications in photovoltaic cells. Its properties also differ from those of arsenic(III) selenide and bismuth(III) selenide, which have different band gaps and electronic properties .
Eigenschaften
Molekularformel |
Sb2Se3 |
|---|---|
Molekulargewicht |
480.4 g/mol |
IUPAC-Name |
antimony(3+);selenium(2-) |
InChI |
InChI=1S/2Sb.3Se/q2*+3;3*-2 |
InChI-Schlüssel |
WWUNXXBCFXOXHC-UHFFFAOYSA-N |
Kanonische SMILES |
[Se-2].[Se-2].[Se-2].[Sb+3].[Sb+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


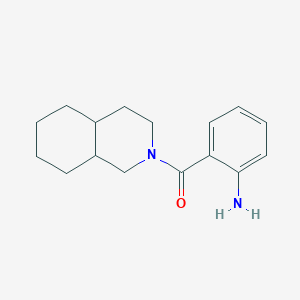
![1-Oxa-8-azaspiro[4.5]decan-4-one](/img/structure/B13176907.png)
![2,3-Dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13176915.png)
![(2R)-2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B13176919.png)
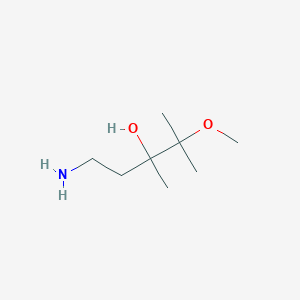
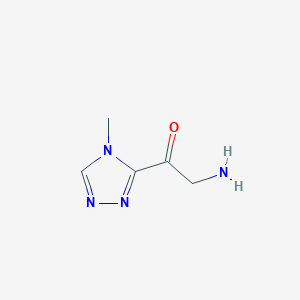
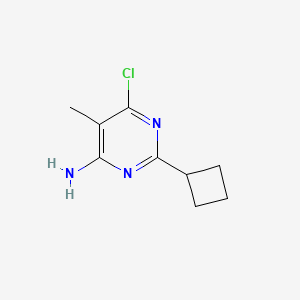
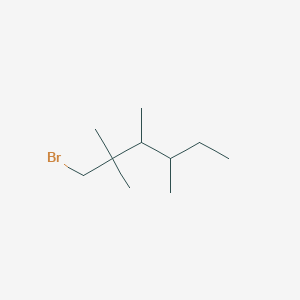

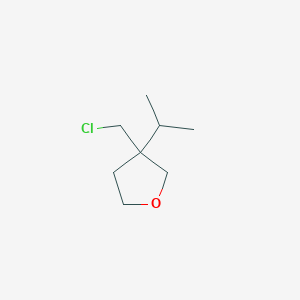
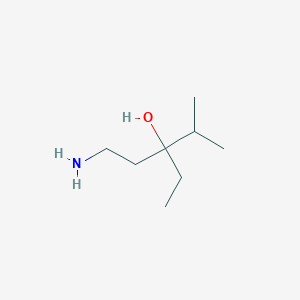
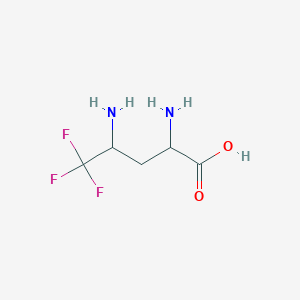
![Methyl 2-chloro-7-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate](/img/structure/B13176969.png)
methanol](/img/structure/B13176972.png)
